molecular formula C9H8BFO4 B8204181 3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid

3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid

Cat. No.: B8204181
M. Wt: 209.97 g/mol
InChI Key: AABVISNFZXZSJP-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid is an organoboron compound that features a boronate ester group and a fluorinated benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid typically involves the reaction of 2-fluorobenzoic acid with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its boronate ester group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with biomolecules such as sugars and proteins. The boronate ester group can also participate in various chemical transformations, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3,2-Dioxaborolan-2-yl)benzoic acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and applications.

    4-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid:

    2-(1,3,2-Dioxaborolan-2-yl)-4-fluorobenzoic acid: Another positional isomer with unique reactivity and uses.

Uniqueness

3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid is unique due to the presence of both the boronate ester group and the fluorine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and potential interactions with biological molecules. The fluorine atom can also influence the compound’s electronic properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BFO4/c11-8-6(9(12)13)2-1-3-7(8)10-14-4-5-15-10/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABVISNFZXZSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=C(C(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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